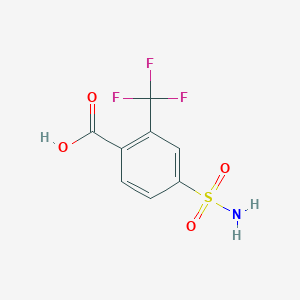
4-Sulfamoyl-2-(trifluoromethyl)benzoic acid
Description
4-Sulfamoyl-2-(trifluoromethyl)benzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a sulfonamide group and a trifluoromethyl group attached to the benzene ring
Properties
Molecular Formula |
C8H6F3NO4S |
|---|---|
Molecular Weight |
269.20 g/mol |
IUPAC Name |
4-sulfamoyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H6F3NO4S/c9-8(10,11)6-3-4(17(12,15)16)1-2-5(6)7(13)14/h1-3H,(H,13,14)(H2,12,15,16) |
InChI Key |
RPUAQUWUZWDMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyl-2-(trifluoromethyl)benzoic acid typically involves the introduction of the sulfonamide and trifluoromethyl groups onto the benzoic acid core. One common method involves the sulfonation of 2-(trifluoromethyl)benzoic acid followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Sulfamoyl-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-Sulfamoyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Sulfamoyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the sulfonamide group.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds have various substituents on the sulfonamide group and exhibit different biological activities.
Uniqueness
4-Sulfamoyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the sulfonamide and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in different fields of research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


